A Comprehensive Technical Guide to the Chemical Properties of 2-(2-Ethoxyethoxy)ethyl Acetate
A Comprehensive Technical Guide to the Chemical Properties of 2-(2-Ethoxyethoxy)ethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical properties of 2-(2-ethoxyethoxy)ethyl acetate (B1210297), also known as diethylene glycol monoethyl ether acetate (DEGEEA) or ethyl carbitol acetate.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It includes a summary of its physical and chemical properties, detailed experimental protocols for their determination, and a discussion of its reactivity and safety considerations. All quantitative data is presented in clear, tabular formats for ease of comparison, and key processes are visualized using logical diagrams.
Introduction
2-(2-Ethoxyethoxy)ethyl acetate (CAS No: 112-15-2) is a colorless liquid with a mild, sweet, or ester-like odor.[4][5][6][7] It is an organic compound classified as an ester and an ether, which contributes to its versatile solvent properties.[7] Its molecular structure, containing both ether linkages and an ester group, allows it to dissolve a wide range of substances, making it a valuable solvent in various industrial and laboratory applications, including in coatings, printing inks, and as an organic intermediate.[4][8][9][10] In the context of pharmaceutical and drug development, it can be used as a solvent for extraction and purification processes.[4][6]
Chemical and Physical Properties
The fundamental physical and chemical properties of 2-(2-ethoxyethoxy)ethyl acetate are summarized in the tables below. These properties are crucial for its handling, application, and safety in a laboratory or industrial setting.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₄ | [4][8][10][11] |
| Molecular Weight | 176.21 g/mol | [1][2][3][4][8][10][11][12] |
| Appearance | Clear, colorless liquid | [4][5][7][9][12] |
| Odor | Sweet, mild ester-like | [4][5][6][7] |
| Melting Point | -25 °C (-13 °F) | [1][2][4][8] |
| Boiling Point | 217-219 °C (423-426 °F) | [1][2][3][4][8] |
| Density | 1.011 g/mL at 25 °C; 1.01 g/cm³ at 20 °C | [1][2][3][4] |
| Refractive Index (n²⁰/D) | 1.421 | [4][12] |
| Viscosity | 0.0279 cP at 20 °C | [12] |
Table 2: Thermodynamic and Safety Properties
| Property | Value | Reference |
| Flash Point | 98 °C (208.4 °F) - closed cup | [1][2][3] |
| 116.11 °C (241 °F) - open cup | [5][12] | |
| Autoignition Temperature | 310 °C (590 °F) | [1][2] |
| Vapor Pressure | 0.3 hPa at 20 °C | [1][2][3] |
| Vapor Density | 6.07 (Air = 1) | [12] |
| Explosion Limit | 1.5 % (v/v) | [1][2][3] |
| Storage Temperature | Store below +30°C | [1][2][4] |
Table 3: Solubility
| Solvent | Solubility | Reference |
| Water | Miscible (1.0 x 10⁶ mg/L at 20 °C) | [12] |
| Acetone | Very soluble | [12] |
| Ethanol | Very soluble | [12] |
| Ethyl Ether | Very soluble | [12] |
| Most Oils | Miscible | [12] |
Experimental Protocols
Accurate determination of chemical properties is paramount for research and development. This section outlines the general methodologies for measuring key properties of 2-(2-ethoxyethoxy)ethyl acetate.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method is the Thiele tube or a similar oil bath apparatus.[3]
-
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube with paraffin (B1166041) oil).[3]
-
The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued (B1498344) when a continuous stream of bubbles is observed.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]
-
Determination of Density
The density of a liquid can be determined using a digital density meter, which is a standard method outlined by ASTM D4052.[2][4] This method utilizes an oscillating U-tube.
-
Procedure:
-
A small volume of the liquid sample is injected into a temperature-controlled oscillating U-tube.[8]
-
The change in the oscillation frequency of the U-tube caused by the mass of the sample is measured.
-
This frequency change is used in conjunction with calibration data to determine the density of the sample.[8]
-
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method (e.g., Pensky-Martens as per ASTM D93) is commonly used for accuracy.[7][12][13]
-
Procedure:
-
The liquid sample is placed in a temperature-controlled test cup, and a lid is secured.[13]
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, an ignition source is introduced into the vapor space of the cup.[13]
-
The temperature at which a flash is observed is recorded as the flash point.[12][14]
-
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of 2-(2-ethoxyethoxy)ethyl acetate.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key absorptions include a strong C=O stretch for the ester group around 1735-1750 cm⁻¹, C-O stretching vibrations for the ether and ester groups between 1000-1300 cm⁻¹, and C-H stretching vibrations around 2845-2975 cm⁻¹.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. Specific chemical shifts and splitting patterns can be used to confirm the ethyl, ethoxy, and acetate moieties.[17]
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.[18]
-
-
Gas Chromatography (GC): GC is a standard method for determining the purity of volatile compounds like 2-(2-ethoxyethoxy)ethyl acetate. A sample is vaporized and passed through a chromatographic column, and a detector (such as a flame ionization detector) is used to quantify the compound and any impurities.[18][19]
Reactivity and Synthesis
Reactivity Profile
As an ester, 2-(2-ethoxyethoxy)ethyl acetate exhibits characteristic reactivity.
-
Hydrolysis: It can be hydrolyzed back to 2-(2-ethoxyethoxy)ethanol and acetic acid, a reaction that is catalyzed by either acid or base.
-
Reaction with Acids: Esters react with acids, which can liberate heat along with the corresponding alcohol and acid. Strong oxidizing acids can cause a vigorous, exothermic reaction.[4]
-
Reaction with Bases: Interaction with caustic solutions (strong bases) also generates heat.[4]
-
Reaction with Metals: Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[4]
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[3][9][20] It is often stored with inhibitors to prevent this.
Synthesis
2-(2-ethoxyethoxy)ethyl acetate is typically synthesized via the esterification of diethylene glycol monoethyl ether with acetic acid. This reaction is generally catalyzed by an acid.[7][21][22]
-
Reaction: CH₃CH₂OCH₂CH₂OCH₂CH₂OH + CH₃COOH ⇌ CH₃CH₂OCH₂CH₂OCH₂CH₂OOCCH₃ + H₂O (Diethylene Glycol Monoethyl Ether + Acetic Acid ⇌ 2-(2-Ethoxyethoxy)ethyl Acetate + Water)
-
Experimental Protocol (General):
-
Diethylene glycol monoethyl ether and acetic acid are charged into a reactor, often in a specific molar ratio.[23]
-
An acid catalyst, such as sulfuric acid or oxalic acid, is added.[21][23]
-
The mixture is heated to a temperature typically between 105-130 °C to facilitate the reaction.[23]
-
Water produced during the reaction is continuously removed to drive the equilibrium towards the product side.
-
The final product is purified, often by rectification or distillation.[23]
-
Conclusion
2-(2-Ethoxyethoxy)ethyl acetate is a versatile solvent with a well-defined set of chemical and physical properties. Understanding these properties, the methods for their determination, and the compound's reactivity profile is essential for its safe and effective use in research, development, and industrial applications. This guide provides a foundational reference for professionals working with this important chemical.
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